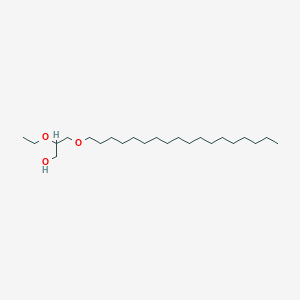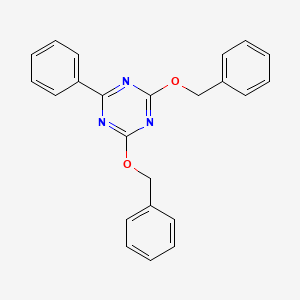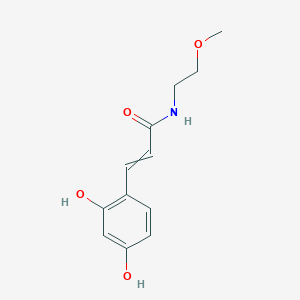![molecular formula C8H16O2 B15161711 2-[(Propan-2-yl)oxy]cyclopentan-1-ol CAS No. 142052-70-8](/img/structure/B15161711.png)
2-[(Propan-2-yl)oxy]cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Propan-2-yl)oxy]cyclopentan-1-ol is an organic compound with a molecular formula of C8H16O2 It is a cyclopentanol derivative where the hydroxyl group is substituted with a propan-2-yl group through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Propan-2-yl)oxy]cyclopentan-1-ol typically involves the reaction of cyclopentanol with isopropyl alcohol in the presence of an acid catalyst. The reaction proceeds via an etherification process where the hydroxyl group of cyclopentanol reacts with the hydroxyl group of isopropyl alcohol, resulting in the formation of the ether bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous flow processes. These processes often utilize fixed-bed reactors with acid catalysts to facilitate the etherification reaction. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(Propan-2-yl)oxy]cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: The ether linkage can be cleaved under certain conditions, leading to the formation of cyclopentanol and isopropyl alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Acidic or basic conditions can facilitate the cleavage of the ether bond.
Major Products Formed
Oxidation: Cyclopentanone and isopropyl ketone.
Reduction: Cyclopentanol and isopropanol.
Substitution: Cyclopentanol and isopropyl alcohol.
Scientific Research Applications
2-[(Propan-2-yl)oxy]cyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is used in the production of specialty chemicals and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of 2-[(Propan-2-yl)oxy]cyclopentan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-Propan-2-ylcyclopentan-1-ol: Similar in structure but differs in the position of the isopropyl group.
2-(Propan-2-yl)cyclopentan-1-one: A ketone derivative with similar structural features.
Cyclopentanol: The parent compound without the isopropyl substitution.
Uniqueness
2-[(Propan-2-yl)oxy]cyclopentan-1-ol is unique due to its ether linkage, which imparts distinct chemical and physical properties
Properties
CAS No. |
142052-70-8 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
2-propan-2-yloxycyclopentan-1-ol |
InChI |
InChI=1S/C8H16O2/c1-6(2)10-8-5-3-4-7(8)9/h6-9H,3-5H2,1-2H3 |
InChI Key |
HRVFPDSMIPAUPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1CCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


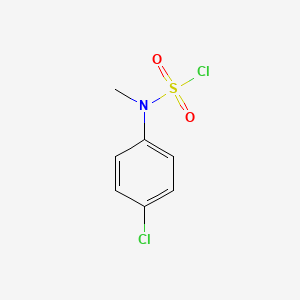
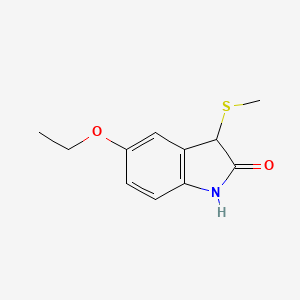
![1,1-Dibenzyl-2-methyl-1H-benzo[E]indole](/img/structure/B15161647.png)
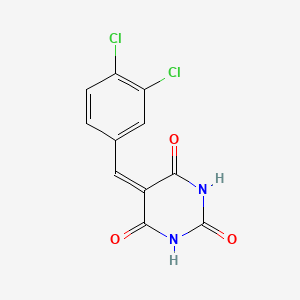
![N-Methyl-2-[2-(2-phenylethenyl)phenyl]ethan-1-amine](/img/structure/B15161661.png)
![4-[(1-Cyclopropylethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B15161663.png)
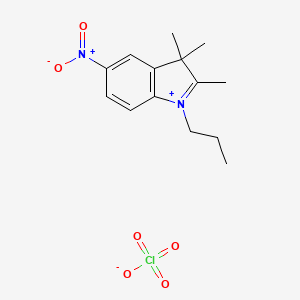
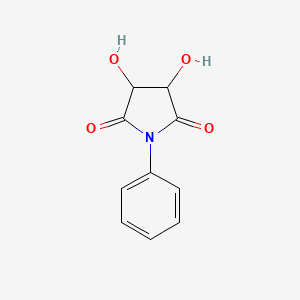
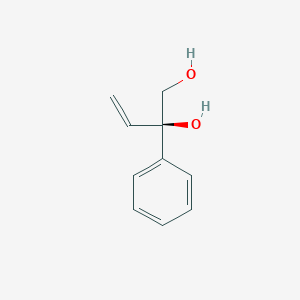
![N-[5-Chloro-2-(2H-tetrazol-5-yl)phenyl]-N'-cyclohexylurea](/img/structure/B15161686.png)
![N-{3-[Bis(2-hydroxyethyl)amino]propyl}-N'-pentan-3-ylurea](/img/structure/B15161688.png)
